molecular formula C10H11ClN2O4 B7976876 Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate

Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate

Cat. No.: B7976876
M. Wt: 258.66 g/mol
InChI Key: XGELRSCNIIQIOS-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and nitro group on a phenyl ring, which is further connected to an ethyl ester group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate typically involves the following steps:

    Nitration: The starting material, 3-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-chloro-2-nitroaniline.

    Esterification: The nitroaniline derivative is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Ethyl 2-((3-chloro-2-aminophenyl)amino)acetate.

    Substitution: Ethyl 2-((3-substituted-2-nitrophenyl)amino)acetate.

    Hydrolysis: 2-((3-chloro-2-nitrophenyl)amino)acetic acid.

Scientific Research Applications

Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Ethyl 2-((3-chloro-2-nitrophenyl)amino)acetate can be compared with similar compounds such as:

    Ethyl 2-((3-bromo-2-nitrophenyl)amino)acetate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and applications.

    Ethyl 2-((3-chloro-2-aminophenyl)amino)acetate: The reduced form with an amino group instead of a nitro group, which may have different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(3-chloro-2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-2-17-9(14)6-12-8-5-3-4-7(11)10(8)13(15)16/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGELRSCNIIQIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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